1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-5-12(7-10(9)2)15-8-11(14(17)18)4-6-13(15)16/h3,5,7,11H,4,6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHCQWAKVFTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CCC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functionality. This structural arrangement contributes to its unique reactivity and biological activity.
The biological activity of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or activator, influencing various metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their activity.
- Receptor Binding : It may interact with cellular receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Modulation : Investigated for its role in modulating the activity of specific enzymes involved in metabolic processes.
- Neuroprotective Effects : Some studies indicate possible neuroprotective properties, though further research is needed to confirm these findings.
Case Studies
A review of the literature reveals several studies focusing on the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits varying levels of cytotoxicity against different cancer cell lines, including breast and colon cancer cells. For instance, one study reported IC50 values indicating moderate cytotoxicity against HL-60 cells at concentrations ranging from 19.0 to 42.1 μM .
- Mechanistic Studies : Research has shown that the compound can inhibit specific signaling pathways associated with cancer cell proliferation and metastasis .
Data Tables
The following tables summarize key findings related to the biological activity of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Cytotoxicity | HL-60 | 19.0 | Moderate activity observed |
| Cytotoxicity | MDA-MB-231 | Not specified | Significant inhibition of proliferation |
| Enzyme Inhibition | Various | Varies | Specific targets under investigation |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Alters enzyme activity through binding |
| Receptor Binding | Affects signaling pathways related to cell growth |
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid functional group. Its molecular structure can be represented using the SMILES notation: OC(=O)C1CCC(=O)N(C1)c1ccc(c(c1)C)C. Understanding its chemical properties is crucial for evaluating its biological activity and therapeutic potential.
Cancer Research
Recent studies have highlighted the potential of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid in cancer treatment. For instance:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that derivatives of this compound showed significant inhibition of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell proliferation. The compound exhibited IC50 values ranging from 6 to 63 μM, indicating its potency against these cancer types .
- Mechanism of Action : The compound's mechanism involves the inhibition of specific signaling pathways associated with cell growth and metastasis. For example, it was found to impair MDA-MB-231 cell invasion and migration while reducing gelatinase (MMP-9) activity, which is critical for tumor invasion .
- Multi-targeted Approach : The ability of this compound to target multiple pathways suggests its potential as a multi-targeted agent in cancer therapy. This characteristic is particularly important given the complexity of cancer biology and the need for combinatorial treatment strategies .
Neurodegenerative Diseases
The compound's structural features also position it as a candidate for treating neurodegenerative diseases, particularly Alzheimer's disease (AD):
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Reaction Conditions and Optimization
Critical parameters include:
-
Temperature : Cyclization requires precise control (-30°C to 150°C) to manage diastereoselectivity .
-
Reaction Time : Shorter times (2–3 hours) favor the trans-diastereomer, while prolonged durations lead to cis-isomer formation .
-
Catalysts : Piperidine or potassium tert-butoxide enhance substitution and condensation steps .
Table 2: Reaction Conditions for Diastereoselectivity
| Reaction Time (h) | Diastereomer Ratio (trans:cis) | Temperature (°C) | Citation |
|---|---|---|---|
| 2–3 | 4:1 | 150 | |
| 6–18 | 1:3 | 50–100 |
Analytical Characterization
The compound is analyzed using:
-
NMR :
Table 3: Spectral Data
| Technique | Key Peaks/Shifts | Citation |
|---|---|---|
| ¹H NMR | δ 2.38 (s), δ 7.07–7.67 (m) | |
| ¹³C NMR | δ 190.59, δ 160.80 | |
| IR | 1713, 1509 cm⁻¹ |
Chemical Reactivity
The compound exhibits:
-
Substitution : The piperidine ring undergoes nucleophilic substitution with amines or alcohols under acidic conditions .
-
Oxidation : Conversion to oxo-piperidine derivatives using oxidizing agents like KMnO₄.
-
Enzyme Inhibition : Preliminary studies suggest interactions with GABA reuptake transporters, enhancing synaptic GABA levels .
Table 4: Biological Activity
| Assay | IC₅₀ (μM) | Mechanism | Citation |
|---|---|---|---|
| GABA Uptake | 20–47 | Competitive inhibition | |
| Oxidative Stress | 57% | Scavenging ROS |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
1-(1-Methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic Acid
- Structure : Replaces the 3,4-dimethylphenyl group with a methylpyrazole ring.
- Molecular Weight : 294.18 g/mol (vs. 261.28 g/mol for the target compound).
- Application : Listed under EN300-702641, suggesting similar use in drug discovery .
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
- Structure : Features a tetrahydropyridazine core (a six-membered ring with two adjacent nitrogen atoms) instead of piperidine.
- Molecular Formula: C₁₂H₁₂N₂O₃ (vs. C₁₄H₁₇NO₃ for the target compound).
- Solubility: Slightly soluble in chloroform, methanol, and DMSO, indicating moderate polarity comparable to the target compound .
- Application : Used as a research chemical for studying enzyme inhibition or receptor binding.
Derivatives with Heterocyclic Modifications
{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate (Compound III)
- Structure: Pyrazolidinone core with a sulfobenzoate ester and 3,4-dimethylphenyl group.
- Synthesis Yield : 77% (vs. lower yields for dimethoxyphenyl analogues, e.g., 55% in Compound IV), suggesting the electron-donating methyl groups enhance reaction efficiency .
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Structure : Pyrazolo-pyridine fused ring system with methoxyphenyl and oxopiperidinyl substituents.
- Similarity Score : 0.95 (structural similarity to related esters), indicating shared pharmacophoric features like the oxopiperidine moiety .
- Application : Explored in kinase inhibition studies, highlighting the relevance of piperidine derivatives in medicinal chemistry.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Molecular Weight (g/mol) | Substituents | Solubility | Application |
|---|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid | Piperidine | 261.28 | 3,4-Dimethylphenyl | Data not available | Pharmacological research |
| 1-(3-Methylphenyl)-6-oxo-tetrahydropyridazine-3-carboxylic acid | Tetrahydropyridazine | 232.23 | 3-Methylphenyl | Chloroform, Methanol, DMSO | Enzyme studies |
| Compound III (Pyrazolidinone derivative) | Pyrazolidinone | ~408 | 3,4-Dimethylphenyl, sulfobenzoate | Acetonitrile (synthetic medium) | Photographic developers |
| 1-(1-Methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | Piperidine | 294.18 | 1-Methylpyrazole | Data not available | Drug discovery |
Preparation Methods
Catalytic Hydrogenation of Piperidine Precursors
A notable preparation approach involves the catalytic hydrogenation of tetrahydropyridine carbamate precursors to obtain chiral piperidine derivatives. This method uses rhodium-based catalysts and chiral phosphine ligands to achieve high enantiomeric excess and diastereoselectivity.
- The starting material, 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carbamate, is dissolved in trifluoroethanol or methanol.
- Catalysts such as bis-(1,5-cyclooctadiene) rhodium trifluoromethanesulfonate and chiral bis-(2-aminomethylphenyl) phosphine ligands are added.
- The reaction vessel is purged with nitrogen and hydrogen gas at pressures around 3.5 bars.
- The mixture is heated at 30-50°C for several hours (up to 72h) under hydrogen atmosphere.
- Reaction progress is monitored by HPLC to confirm complete conversion.
- The product is isolated by concentration and purification, yielding chiral piperidine carbamates with yields up to 87% and enantiomeric excess around 82-83%.
This method allows the preparation of stereochemically defined piperidine intermediates, which can be further transformed into the target 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carbamate, Rh catalyst, chiral phosphine ligand | Hydrogenation under 3.5 bar H2, 30-50°C, 1-72 h |
| 2 | Purge with nitrogen, monitor by HPLC | High conversion (>97%), chiral piperidine carbamate |
| 3 | Concentration and isolation | Yield ~87%, enantiomeric excess ~82% |
Solid-Phase Organic Synthesis (SPOS) Approach
An efficient and general solid-phase synthesis method has been developed for substituted 1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylic acids, structurally related to the target compound. This approach leverages the advantages of SPOS such as ease of purification, reaction completeness, and rapid synthesis of diverse analogues.
- Acetoacetylation of Wang Resin: Polystyrene Wang resin is acetoacetylated using 2,2,6-trimethyl-1,3-dioxin-4-one in refluxing toluene to immobilize the acetoacetate moiety on the solid support.
- Formation of Resin-Bound Enamine: The acetoacetylated resin is converted to a resin-bound enamine intermediate.
- Hantzsch-Type Cyclization: The resin-bound enamine undergoes cyclization with Knoevenagel derivatives to form the 1,4,5,6-tetrahydro-6-oxopyridine scaffold.
- Cleavage from Resin: Acidolytic cleavage releases the carboxylic acid product from the solid support in excellent yields and purity.
This four-step protocol is efficient and adaptable to various aryl substitutions, including 3,4-dimethylphenyl groups, enabling the preparation of the target compound or close analogues.
| Step | Reaction/Process | Description |
|---|---|---|
| 1 | Acetoacetylation of Wang resin | Immobilization of acetoacetate on resin |
| 2 | Formation of resin-bound enamine | Preparation of reactive intermediate |
| 3 | Hantzsch-type cyclization with Knoevenagel derivatives | Cyclization to form tetrahydro-6-oxopyridine |
| 4 | Acidolytic cleavage | Release of carboxylic acid product |
The method benefits from high yields, structural diversity, and compatibility with combinatorial chemistry and high-throughput synthesis, making it suitable for pharmaceutical lead optimization.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Rhodium catalysts, chiral ligands, hydrogen pressure | High stereoselectivity, good yields | Requires expensive catalysts, long reaction times |
| Solid-Phase Organic Synthesis | Wang resin immobilization, Hantzsch cyclization | Rapid synthesis, easy purification, combinatorial potential | Requires solid-phase synthesis setup |
| Multi-Component Solution Synthesis | Amino alcohols + DMAD, mild conditions | Simple reagents, mild conditions | Less direct for target compound, may require further steps |
Research Findings and Notes
- The catalytic hydrogenation method provides a route to chiral piperidine intermediates with good enantiomeric excess (~82%) and yields (~87%), essential for obtaining stereochemically pure target compounds.
- The SPOS method offers a versatile and efficient platform for synthesizing substituted 6-oxopyridine-3-carboxylic acids, structurally related to the target compound, with high purity and yield, facilitating rapid analogue generation.
- Solution-phase multi-component reactions demonstrate alternative synthetic strategies for related heterocyclic carboxylic acids but may require adaptation for the specific target compound.
- The combination of these methods allows flexibility in synthesis depending on available resources, desired stereochemistry, and scale.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine ring formation : Cyclization of precursor amines or via reductive amination under controlled pH and temperature.
- Aryl group introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3,4-dimethylphenyl moiety.
- Oxidation to 6-oxo group : Use of oxidizing agents like KMnO₄ or RuO₄ under reflux conditions . Microwave-assisted synthesis may enhance reaction efficiency for intermediates .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the piperidine ring and substituents.
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : Resolves absolute stereochemistry if chiral centers are present .
- HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns and gradient elution .
Advanced Research Questions
Q. How do substituent variations on the 3,4-dimethylphenyl group influence biological activity?
- Steric and electronic effects : Electron-donating methyl groups enhance lipophilicity and membrane permeability, while bulky substituents may hinder target binding. Comparative studies with analogs (e.g., 3,4-dimethoxyphenyl or halogenated derivatives) reveal activity trends in enzyme inhibition assays .
- Case study : Replacement of 3,4-dimethylphenyl with 4-fluorophenyl in related compounds reduced COX-2 inhibition by 40%, highlighting substituent specificity .
Q. How can conflicting solubility or stability data in different solvent systems be reconciled?
- Solvent polarity effects : Use Hansen solubility parameters to optimize solvents (e.g., DMSO for assays vs. aqueous buffers for pharmacokinetic studies).
- pH-dependent stability : Conduct accelerated degradation studies (40°C, 75% RH) to identify degradation pathways (e.g., lactam formation from the 6-oxo group) .
- Orthogonal validation : Cross-validate results using DSC (differential scanning calorimetry) and NMR stability profiling .
Q. What computational strategies predict the compound’s binding affinity for neurological targets?
- Molecular docking : Targets like NMDA receptors or monoamine oxidases are modeled using AutoDock Vina, with force fields adjusted for piperidine ring flexibility.
- QSAR models : Correlate substituent parameters (Hammett σ, π-values) with IC₅₀ data from enzyme inhibition assays .
- MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding with the carboxylic acid group .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different assay platforms?
- Assay conditions : Variability in buffer pH (e.g., phosphate vs. Tris-HCl) can alter ionization of the carboxylic acid group, affecting binding.
- Normalization : Include positive controls (e.g., known inhibitors) to calibrate inter-lab variability.
- Meta-analysis : Pool data from >3 independent studies using random-effects models to identify outliers .
Q. Why do synthetic yields vary significantly between published protocols?
- Catalyst optimization : Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) improves coupling efficiency for aryl group introduction.
- Workup procedures : Acidic extraction removes unreacted amines, while recrystallization in ethanol/water enhances purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
